n-Butyl-1h-benzo[d]imidazole-5-carboxamide
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-butyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-2-3-6-13-12(16)9-4-5-10-11(7-9)15-8-14-10/h4-5,7-8H,2-3,6H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
DLEYSLRUHKCLHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents at the N1 position (alkyl/cyclohexyl), C2 position (aryl groups with electron-withdrawing/donating substituents), and the carboxamide side chain (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- N1 Substituents : Cyclohexyl groups (e.g., VIIg, VIIIe) improve rigidity and binding pocket occupancy, while alkyl chains (e.g., n-butyl) may enhance solubility .
- C2 Substituents : Electron-withdrawing groups (e.g., nitro in VIId, IXa) correlate with antiviral activity, whereas hydroxy groups (e.g., VIIIe) improve solubility but reduce metabolic stability .
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., VIIIe) show superior target affinity compared to ester analogs (e.g., ethyl carboxylates in ) due to hydrogen-bonding interactions .
Q & A
Q. What are the established synthetic routes for n-Butyl-1H-benzo[d]imidazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of benzimidazole carboxamides typically involves cyclization of o-phenylenediamine derivatives with nitriles or amides. For this compound, a plausible route includes:
Step 1 : React o-phenylenediamine with butyl cyanate or a nitrile derivative under acidic conditions to form the imidazole core .
Step 2 : Introduce the carboxamide group via a coupling reaction (e.g., using EDCI/HOBt) with a carboxylic acid derivative.
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., KOH for cyclization). Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of the butyl chain (δ ~0.8–1.5 ppm for CH/CH) and carboxamide protons (δ ~8.5–9.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z corresponding to CHNO (theoretical MW: 217.27 g/mol) .
- X-ray Crystallography : Resolve the 3D structure if single crystals are obtained, as demonstrated for ethyl 1-benzyl benzimidazole derivatives .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays to test inhibition of kinases (e.g., EGFR) or proteases, with IC determination via dose-response curves .
- Antimicrobial Activity : Perform broth microdilution assays against Candida spp. or bacterial strains (e.g., MIC values) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC and selectivity indices .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound for target-specific binding?
- Methodological Answer :
- Software : Use AutoDock Vina for docking simulations, leveraging its improved scoring function and multithreading for efficiency .
- Protocol :
Prepare the protein target (e.g., EGFR PDB: 1M17) by removing water molecules and adding polar hydrogens.
Generate ligand conformers and calculate binding affinities (ΔG). Prioritize modifications (e.g., substituents on the benzimidazole ring) based on interactions (e.g., hydrogen bonds with Thr766, hydrophobic contacts with Leu694) .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Metabolite Profiling : Use LC-MS to identify metabolites that may alter activity (e.g., oxidation of the butyl chain) .
- SAR Analysis : Synthesize analogs (e.g., varying alkyl chain length or substituting the carboxamide with sulfonamide) and correlate structural changes with activity trends .
Q. How can researchers evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer :
- In Vivo PK Studies : Administer the compound orally (e.g., 10 mg/kg in rodents) and measure plasma concentration via LC-MS/MS. Key parameters include T (target >2 h), AUC (target >5000 ng·h/mL), and bioavailability (F%) .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict solubility (LogS), CYP450 inhibition, and BBB permeability. Experimental validation via Caco-2 cell assays for intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
